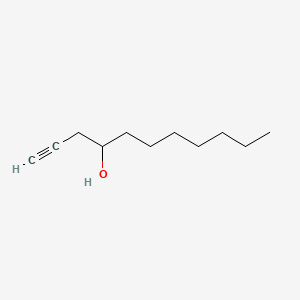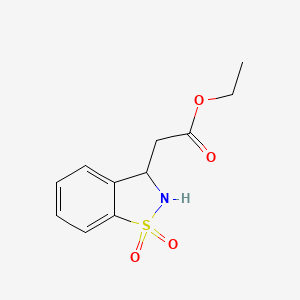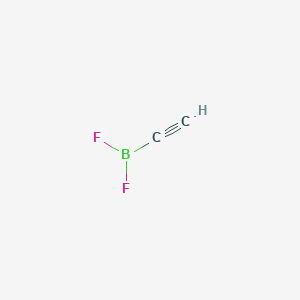![molecular formula C13H9F3O3S B14700967 Methanesulfonic acid, trifluoro-, [1,1'-biphenyl]-2-yl ester CAS No. 17763-65-4](/img/structure/B14700967.png)
Methanesulfonic acid, trifluoro-, [1,1'-biphenyl]-2-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid, trifluoro-, [1,1’-biphenyl]-2-yl ester is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of a trifluoromethanesulfonic acid group attached to a biphenyl structure. It is used in various chemical reactions and has significant industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, [1,1’-biphenyl]-2-yl ester typically involves the reaction of trifluoromethanesulfonic acid with [1,1’-biphenyl]-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process. The reaction conditions often include refluxing the mixture in an inert atmosphere to prevent oxidation and ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, trifluoro-, [1,1’-biphenyl]-2-yl ester undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the trifluoromethanesulfonic acid group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding sulfonic acids or reduction to yield biphenyl derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding alcohol and acid.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid for esterification, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include biphenyl derivatives, sulfonic acids, and various substituted biphenyl compounds. These products have significant applications in organic synthesis and industrial processes .
Scientific Research Applications
Methanesulfonic acid, trifluoro-, [1,1’-biphenyl]-2-yl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various biphenyl derivatives and as a catalyst in esterification reactions.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of methanesulfonic acid, trifluoro-, [1,1’-biphenyl]-2-yl ester involves its ability to act as a strong acid and a nucleophile. The trifluoromethanesulfonic acid group can donate protons and participate in acid-catalyzed reactions, while the biphenyl structure can undergo various substitution and addition reactions. The molecular targets and pathways involved include enzyme active sites, protein binding domains, and nucleophilic centers in organic molecules .
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid, 1,1,1-trifluoro-, 4-aminophenyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, 6-methyl-2-pyridinyl ester
- Methanesulfonic acid, trifluoro-, cyclopropyl ester
Uniqueness
Methanesulfonic acid, trifluoro-, [1,1’-biphenyl]-2-yl ester is unique due to its biphenyl structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the biphenyl group enhances its stability and makes it suitable for various industrial and research applications .
Properties
CAS No. |
17763-65-4 |
|---|---|
Molecular Formula |
C13H9F3O3S |
Molecular Weight |
302.27 g/mol |
IUPAC Name |
(2-phenylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C13H9F3O3S/c14-13(15,16)20(17,18)19-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H |
InChI Key |
RKXHGAAXTVZDNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



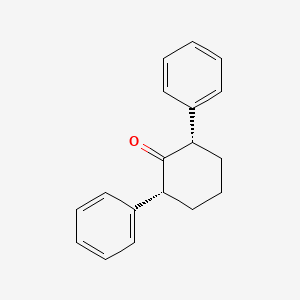

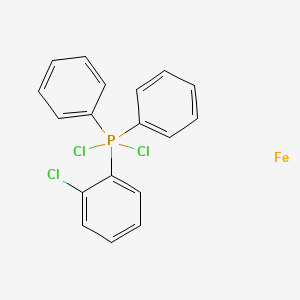

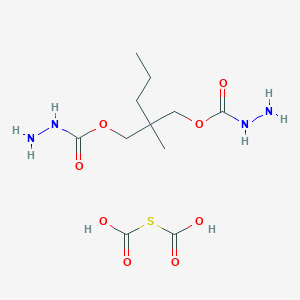
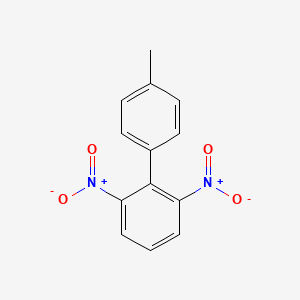
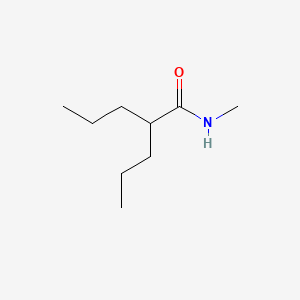
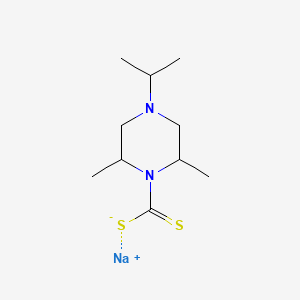
![2-{[2-(Methoxycarbonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14700945.png)

